molecular formula C23H20O3 B4767505 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No. B4767505
M. Wt: 344.4 g/mol
InChI Key: MQOAOPZDGAUPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of complex organic molecules known for their unique chemical structures and potential for varied applications in materials science, photophysics, and organic synthesis. While the exact molecule "2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one" does not have direct matches in the literature, related compounds provide insight into the typical synthetic routes, structural characteristics, and chemical behaviors expected for such molecules.

Synthesis Analysis

The synthesis of related complex organic compounds typically involves multi-step reactions, starting from simpler precursors. For instance, a green, catalyst-free, and solvent-free synthesis method has been developed for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, highlighting the move towards more environmentally friendly synthesis methods (Kumar et al., 2015).

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the solid-state molecular structure of such compounds. They reveal details like the crystallization in specific space groups, the coplanarity of fused rings, and the molecular geometry at the atomic level, which are critical for understanding the compound's interactions and properties (Turbay et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including Michael addition domino cyclization, which is used to synthesize new pyranochromene derivatives with good to excellent yields. Such reactions are pivotal for generating novel molecules with potential applications in various fields (Mahdavinia & Peikarporsan, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline form, are largely determined by the molecular structure. Studies involving related compounds utilize spectroscopic methods like infrared absorption and Raman dispersion to correlate structural features with physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are informed by detailed studies, such as vibrational study assisted by quantum chemistry calculations. These studies help in understanding the intra-molecular charge transfer and electronic transitions within the molecule (Turbay et al., 2014).

properties

IUPAC Name

2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-13-12-18-21(16-10-6-7-11-17(16)23(24)26-18)22-19(13)20(14(2)25-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOAOPZDGAUPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=C(O4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Reactant of Route 3
Reactant of Route 3
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Reactant of Route 4
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Reactant of Route 5
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Reactant of Route 6
Reactant of Route 6
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.